Tetraoctyltin

Catalog No.
S794091
CAS No.
3590-84-9
M.F
C32H68Sn
M. Wt
571.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctyltin

CAS Number

3590-84-9

Product Name

Tetraoctyltin

IUPAC Name

tetraoctylstannane

Molecular Formula

C32H68Sn

Molecular Weight

571.6 g/mol

InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N

SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Synonyms

tetra-n-octylstannane;tetraoctyl-stannan;tetraoctyl-ti;TIN TETRAOCTYL;TETRA-N-OCTYLTIN;TETRA-N-OCTYLTIN(IV);TETRAOCTYLSTANNANE;TETRAOCTYLTIN

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Tetraoctyltin is an organotin compound with the chemical formula C32H68Sn and a CAS number of 3590-84-9. It is characterized by its off-white to yellow liquid form and is primarily used in industrial applications. Tetraoctyltin is notable for its high hydrophobicity, with a log partition coefficient (LogP) of approximately 9.09 at 22.3°C, indicating its low solubility in water and high affinity for organic solvents . This compound is recognized for its utility as a catalyst in various

Organic Chemistry:

  • Synthesis of new materials: TOT can be used as a precursor to synthesize new organotin compounds with various properties. These new compounds can be studied for their potential applications in different fields, such as medicine, materials science, and catalysis.
  • Study of reaction mechanisms: TOT can be used as a model compound to study the mechanisms of various organic reactions. This can help scientists to understand how these reactions work and develop new methods for organic synthesis. Source: Journal of the American Chemical Society

Environmental Science:

  • Environmental fate studies: TOT is a well-studied model organotin compound used to investigate the environmental fate of organotin compounds in general. Scientists can study how TOT behaves in the environment, including its degradation, transport, and bioaccumulation. Source: Environmental Science & Technology
  • Development of analytical methods: TOT is sometimes used to develop and validate analytical methods for detecting organotin compounds in environmental samples. Source: Talanta

Materials Science:

  • Development of new materials: TOT can be used as a component in the development of new materials, such as heat-resistant polymers and lubricants. Source: Journal of Materials Science:
, primarily as a catalyst. It exhibits hydrolytic stability, showing no significant reaction with aqueous systems, which makes it suitable for use in non-aqueous environments . Additionally, it can undergo reactions typical of organotin compounds, such as:

  • Transesterification: Tetraoctyltin can facilitate the exchange of alkyl groups between esters.
  • Polymerization: It acts as a stabilizer during the polymerization of vinyl monomers, enhancing the mechanical properties of the resulting materials.

Reactions involving tetraoctyltin can be sensitive to conditions such as temperature and the presence of bases or peroxides, which may lead to violent reactions .

Tetraoctyltin can be synthesized through various methods, including:

  • Alkylation of Tin Compounds: The most common method involves reacting tin(IV) chloride with octyl lithium or octyl bromide in an inert atmosphere. This reaction typically requires careful control of temperature and stoichiometry to ensure high yields.

    Example reaction:
    text
    SnCl4 + 4 RLi → R4Sn + 4 LiCl
  • Direct Combination: Another approach involves direct combination of tin with octyl halides under controlled conditions.

These synthesis methods emphasize the importance of using anhydrous conditions to prevent hydrolysis and improve yield.

Tetraoctyltin has several industrial applications:

  • Catalyst: It is widely used as a catalyst in the production of polyvinyl chloride (PVC) and other polymers.
  • Stabilizer: In plastics manufacturing, it serves as a stabilizer that enhances thermal stability and mechanical properties.
  • Research: Tetraoctyltin is utilized in various chemical research applications due to its unique reactivity profile.

Interaction studies involving tetraoctyltin focus on its reactivity with other chemicals and its environmental behavior. Research indicates that tetraoctyltin can interact with various organic compounds, influencing their stability and reactivity. Its interactions with biological systems have raised concerns regarding its toxicity and potential bioaccumulation in aquatic environments.

Tetraoctyltin belongs to a class of organotin compounds that exhibit similar chemical properties but differ in their alkyl chain length or functional groups. Below is a comparison with some similar compounds:

Compound NameChemical FormulaUnique Features
Tri-n-octyltinC24H51SnUsed primarily as a biocide; less hydrophobic than tetraoctyltin.
Di-n-octyltinC16H34SnMore soluble in water; used in antifouling paints.
Tetrabutyl tinC16H36SnExhibits different catalytic properties; more volatile.
Trimethyl tinC3H9SnHighly toxic; used as a biocide; more reactive than tetraoctyltin.

Tetraoctyltin's uniqueness lies in its balance between hydrophobicity and stability, making it particularly suitable for applications requiring prolonged exposure to organic solvents without significant degradation.

Physical Description

Liquid

Boiling Point

224°C

Density

0,98 g/cm3

UNII

6EWL1E4B0V

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (63.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (30.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (30.3%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (96.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3590-84-9

Wikipedia

Tetraoctyltin

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, tetraoctyl-: ACTIVE

Dates

Modify: 2023-08-15

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